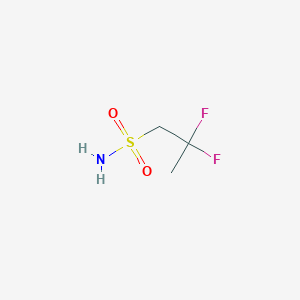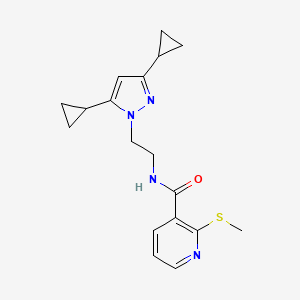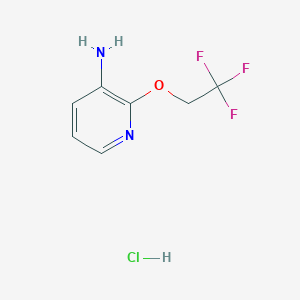
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related trifluoromethyl pyridine derivatives is well-documented. For instance, paper describes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of a herbicide, through a multi-step process starting from nicotinamide. This process includes Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7%. This suggests that the synthesis of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride might involve similar strategies, such as functional group transformations and the introduction of the trifluoroethoxy moiety.
Molecular Structure Analysis
The molecular structure of compounds with trifluoroethoxy groups and pyridine rings can be complex. Paper discusses the molecular and crystal structures of related compounds, indicating that detailed structural analysis is possible through methods such as X-ray crystallography and DFT calculations. These techniques could be applied to determine the molecular structure of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with trifluoromethyl groups is highlighted in several papers. Paper shows that primary amines can undergo tandem hydroamination and cyclization with 2-trifluoromethyl-1,3-enynes to form pyrrolines, suggesting that the trifluoroethoxy group could also engage in similar reactions. Paper explores the regiochemistry of amines reacting with trifluoromethyl-β-diketones, which could provide insights into the reactivity of the amino group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by substituents such as the trifluoroethoxy group. Paper mentions the use of pyridinium 2,2,2-trifluoroacetate as a catalyst, which could imply that the trifluoroethoxy group imparts certain electronic effects that affect reactivity. Paper discusses the fluorescence properties of metal complexes with pyridine derivatives, which could be relevant for understanding the photophysical properties of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride.
Scientific Research Applications
Antibacterial Activity
- Synthesis for Antibacterial Purposes : A study by B. Reddy and K. Prasad (2021) focused on the synthesis of derivatives of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine for potential antibacterial applications. These derivatives were synthesized through various chemical reactions and evaluated for their antibacterial activity, showing the compound's relevance in developing new antibacterial agents (Reddy & Prasad, 2021).
Chemical Synthesis and Reactions
- Investigation of Nucleophilic Displacement : A. D. Dunn (1999) examined the activating effect of trifluoromethyl groups in chloro(trifluoromethyl)pyridines, which includes derivatives similar to 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine. The study provides insights into the chemical behavior of these compounds under various conditions (Dunn, 1999).
- Key Intermediate for Herbicide Synthesis : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in creating efficient herbicides like trifloxysulfuron, was outlined by Zuo Hang-dong (2010). This demonstrates the compound's significance in agricultural chemical research (Zuo Hang-dong, 2010).
Structural and Spectral Analysis
- X-Ray Crystallography and Quantum Chemistry : A study by Baptiste Manteau et al. (2010) investigated the structural properties of trifluoromethoxy)pyridines, including those similar to 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine. This research, involving X-ray crystallography and quantum chemistry, contributes to understanding the physical and chemical properties of these compounds (Manteau et al., 2010).
Material Science and Organic Chemistry
- Microporous Material Synthesis : S. Weigel et al. (1997) synthesized a unique large-pore gallium oxyfluorophosphate using a combination of tris(2-aminoethyl)amine and pyridine. This study highlights the use of pyridine derivatives, like 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine, in the synthesis of advanced microporous materials (Weigel et al., 1997).
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-5(11)2-1-3-12-6;/h1-3H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRROXBRQFYYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

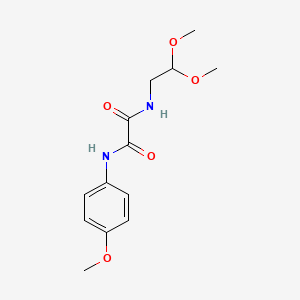
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)


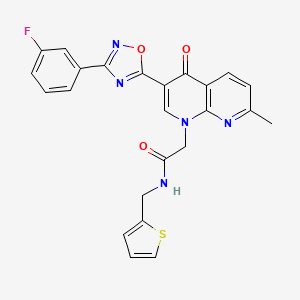
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
